molecular formula C15H9NO4S2 B2554593 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid CAS No. 292640-28-9

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

Cat. No.: B2554593
CAS No.: 292640-28-9
M. Wt: 331.36
InChI Key: OTBNRWGTJUMXPA-GHXNOFRVSA-N
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Description

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound notable for its applications across various scientific fields, from chemistry to pharmacology. Its intricate structure involves multiple functional groups, making it an intriguing subject for chemical synthesis and reaction studies.

Properties

IUPAC Name

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S2/c17-13-12(22-15(21)16-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H,16,17,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBNRWGTJUMXPA-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid generally involves a multi-step process, starting with the preparation of the thiazolidine ring system, followed by its functionalization and incorporation into the furan-benzene framework. Typical reaction conditions include the use of strong acids or bases, organic solvents, and temperature control to facilitate the formation of the desired structure.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for efficiency and yield. Techniques like continuous flow synthesis may be employed to streamline the process. Raw materials are chosen for their cost-effectiveness, and reaction conditions are fine-tuned to maximize the yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Typically results in the formation of sulfoxides or sulfones.

  • Reduction: Can lead to the reduction of the thiazolidinone ring, producing thiazolidine derivatives.

  • Substitution: Functional groups on the furan or benzene rings can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting agents: Halogens, acylating agents.

Major Products

The major products from these reactions depend on the reagents and conditions used but typically include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid has broad applications:

  • Chemistry: Used in studies of reaction mechanisms and synthetic pathways due to its reactive functional groups.

  • Biology: Potentially serves as a bioactive compound with effects on various biological pathways.

  • Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

  • Industry: May be used in the synthesis of other complex organic compounds and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. Its molecular structure allows it to bind to specific targets, modulating their activity. For example, the thiazolidine ring can interact with enzymatic sites, potentially inhibiting or activating certain biochemical pathways.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid is unique due to the presence of the thiazolidine-furan-benzene system. Similar compounds include:

  • Thiazolidinediones: Used as antidiabetic agents.

  • Benzofuran derivatives: Known for various pharmacological activities.

Each of these compounds shares some structural features but differs in specific functionalities, leading to unique chemical behaviors and applications.

There you have it. A detailed overview of the fascinating world of 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid. Anything specific you'd like to delve deeper into?

Biological Activity

2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antibacterial, antiviral, and anticancer properties.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H9NO4S2
Molar Mass 331.37 g/mol
CAS Number 292640-28-9
IUPAC Name 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, a study by Zvarec et al. demonstrated that certain derivatives showed activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml. However, no significant activity was observed against Bacillus subtilis .

Antiviral Activity

The antiviral potential of this compound has been explored in the context of dengue virus inhibition. Mendgen et al. reported that related thiazolidine derivatives inhibited the NS2B-NS3 protease of the dengue virus, suggesting a mechanism for their antiviral action. This inhibition is critical as it may lead to the development of new therapeutic agents against dengue fever .

Antimalarial Activity

In vitro studies have assessed the antimalarial activity of this compound against Plasmodium falciparum. The results showed an IC50 value of 35.0 µM for chloroquine-sensitive strains and 151.4 µM for chloroquine-resistant strains, indicating moderate efficacy compared to standard antimalarial drugs .

Anticancer Activity

The anticancer potential of 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid has been investigated through various assays. Notably, compounds derived from it were shown to inhibit tumor cell proliferation in several cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) with IC50 values between 7.0 to 20.3 µM . The mechanism appears to involve modulation of microtubule dynamics and induction of apoptosis.

Case Studies and Research Findings

  • Antibacterial Study : Zvarec et al. demonstrated that certain rhodanine-furan conjugates possess antibacterial activity against specific strains with promising MIC values.
  • Antiviral Research : Mendgen et al.'s work highlighted the inhibition of dengue virus proteases by thiazolidine derivatives, paving the way for further exploration in antiviral drug development.
  • Anticancer Evaluation : A study focusing on microtubule-modulating activities revealed significant antiproliferative effects in various cancer cell lines, suggesting potential applications in cancer therapy.

Q & A

Basic: What are the recommended synthetic routes for 2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid, and what reaction conditions optimize yield?

A robust method involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and an appropriate oxo-compound in a DMF/acetic acid mixture (1:2 v/v) for 2 hours. Post-reaction recrystallization from DMF-ethanol or DMF-acetic acid enhances purity . For Z-configuration control, stoichiometric ratios of reactants (e.g., 0.01 mol thiosemicarbazide, 0.03 mol oxo-compound) and precise temperature regulation (reflux at ~110°C) are critical to minimize isomerization .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Use SHELXL for structure refinement and WinGX for data processing, validated by R-factor convergence (<5%) .
  • Spectroscopy : 1H NMR^1 \text{H NMR} (DMSO-d6d_6) for furan-thiazolidinone proton signals (δ 6.8–7.5 ppm) and FT-IR for thione (C=S) stretches (~1250 cm1^{-1}) .
  • ORTEP-III visualizes anisotropic displacement parameters to confirm molecular geometry .

Advanced: How can researchers resolve contradictions in crystallographic data, especially Z/E isomerism in the thiazolidinone moiety?

Use SHELXD for phase determination and SHELXL refinement with TWIN/BASF commands to model disorder. Validate against simulated annealing omit maps to distinguish Z/E configurations. Cross-check with 1H-1H NOESY^1 \text{H-}^1 \text{H NOESY} correlations (e.g., furan-CH3_3 vs. thiazolidinone protons) .

Advanced: What strategies enhance the biological activity of thiazolidinone-benzoic acid conjugates?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., 4-Cl on phenyl rings) to improve antibacterial potency (see H2-38 derivative in ) .
  • Linker optimization : Replace furan with thiophene (e.g., H2-81) to enhance π-π stacking with target enzymes .

Basic: What are the critical parameters in experimental design for evaluating the compound’s stability under various conditions?

  • Thermal stability : TGA/DSC analysis (heating rate 10°C/min in N2_2) to assess decomposition above 200°C .
  • pH stability : Monitor via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) under acidic (pH 2) and basic (pH 9) conditions for 24 hours .

Advanced: How to address low reproducibility in synthesizing the Z-configuration of the exocyclic double bond?

Employ stereoselective catalysis : Add ZnCl2_2 (5 mol%) during cyclocondensation to favor Z-isomer via chelation control. Monitor reaction progress with 1H NMR^1 \text{H NMR} (disappearance of aldehyde proton at δ 9.8–10.2 ppm) .

Basic: What computational tools assist in modeling the electronic structure of this compound?

  • Crystallographic software : SHELX suite for charge density analysis and PLATON for intermolecular interaction mapping .
  • Quantum mechanics : Gaussian 09 (DFT/B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals and predict reactivity .

Advanced: How to analyze intermolecular interactions influencing crystal packing, and what software is used?

Use Mercury CSD to quantify H-bonding (e.g., S···O distances <3.0 Å) and π-stacking (centroid distances ~3.5 Å). SHELXL’s HKLF5 merges multi-component datasets to model polymorphic variations .

Basic: What purification techniques are recommended post-synthesis?

  • Recrystallization : Use DMF-ethanol (1:3 v/v) at 4°C for 12 hours to isolate pure crystals .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for derivatives with polar substituents .

Advanced: How to interpret conflicting bioactivity data across derivatives with minor structural variations?

Perform SAR studies : Correlate logP (from ACD/Labs) with MIC values (e.g., H2-38 logP = 3.2 vs. H2-74 logP = 2.8) to identify hydrophobicity thresholds for activity. Use CoMFA models to map steric/electronic requirements .

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